1-Cyano-4-dimethylaminopyridinium tetrafluoroborate, organic cyanylating reagent
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Overview
Description
1-Cyano-4-dimethylaminopyridine tetrafluoroborate is an organic cyanylating agent, commonly referred to as CDAP. It is widely used in the synthesis of conjugate vaccines as a cyanylating reagent. CDAP is known for its ability to activate polysaccharides by reacting with carbohydrate hydroxyl groups, making it a valuable tool in vaccine development .
Preparation Methods
CDAP can be synthesized through the reaction of 4-dimethylaminopyridine with cyanogen bromide in the presence of tetrafluoroboric acid. The reaction is typically carried out at low temperatures to ensure the stability of the product. The resulting compound is a crystalline solid that is easy to handle and store .
In industrial production, CDAP is prepared using a similar method but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is purified through recrystallization .
Chemical Reactions Analysis
CDAP undergoes several types of chemical reactions, including cyanylation, oxidation, and substitution. It is commonly used as a cyanylating agent to modify polysaccharides and proteins. The reaction conditions typically involve a pH range of 7-9 and temperatures between 0°C and 20°C .
Common reagents used in these reactions include dextran, cyanogen bromide, and tetrafluoroboric acid. The major products formed from these reactions are cyanylated polysaccharides and proteins, which are used in the synthesis of conjugate vaccines .
Scientific Research Applications
CDAP has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a cyanylating agent to modify polysaccharides and proteins. In biology, it is used in the synthesis of conjugate vaccines, which are crucial for immunization against various bacterial infections .
In medicine, CDAP is used to develop vaccines that provide long-lasting immunity and protection against diseases. It is also used in the production of immunological reagents for research and diagnostic purposes . In industry, CDAP is used in the large-scale production of vaccines and other biopharmaceutical products .
Mechanism of Action
CDAP exerts its effects by reacting with the hydroxyl groups of polysaccharides to form cyanylated derivatives. This reaction activates the polysaccharides, allowing them to be conjugated to proteins or other functional groups. The resulting conjugates are used to produce T-cell dependent immunogens, which elicit a strong immune response .
The molecular targets of CDAP include the hydroxyl groups of polysaccharides and the amino groups of proteins. The pathways involved in its mechanism of action include the activation of polysaccharides and the subsequent conjugation to proteins .
Comparison with Similar Compounds
CDAP is often compared to cyanogen bromide, another cyanylating agent. While both compounds are used to activate polysaccharides, CDAP has several advantages over cyanogen bromide. CDAP is easier to handle and store, as it is a crystalline solid, whereas cyanogen bromide is a hazardous liquid .
Other similar compounds include 1-cyano-4-dimethylaminopyridinium tetrafluoroborate and N-cyano-triethylammonium tetrafluoroborate. These compounds also serve as cyanylating agents but are less commonly used due to their lower stability and reactivity compared to CDAP .
Properties
Molecular Formula |
C8H10BF4N3 |
---|---|
Molecular Weight |
234.99 g/mol |
IUPAC Name |
4-(dimethylamino)pyridin-1-ium-1-carbonitrile;trifluoroborane;fluoride |
InChI |
InChI=1S/C8H10N3.BF3.FH/c1-10(2)8-3-5-11(7-9)6-4-8;2-1(3)4;/h3-6H,1-2H3;;1H/q+1;;/p-1 |
InChI Key |
ONCRRSYBEJHQMM-UHFFFAOYSA-M |
Canonical SMILES |
B(F)(F)F.CN(C)C1=CC=[N+](C=C1)C#N.[F-] |
Origin of Product |
United States |
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